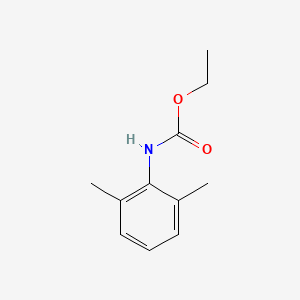

Ethyl N-(2,6-dimethylphenyl)carbamate

Descripción

BenchChem offers high-quality Ethyl N-(2,6-dimethylphenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl N-(2,6-dimethylphenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl N-(2,6-dimethylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)12-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAQDOIKWBEHFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=CC=C1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and molecular weight of Ethyl N-(2,6-dimethylphenyl)carbamate

Title: Whitepaper: Chemical Structure, Synthesis, and Physicochemical Profiling of Ethyl N-(2,6-dimethylphenyl)carbamate

Executive Summary

Ethyl N-(2,6-dimethylphenyl)carbamate is a highly specialized organic compound characterized by a sterically hindered 2,6-xylidine core attached to an ethyl carbamate moiety. As a Senior Application Scientist, I frequently encounter this structural motif in the development of robust pharmaceutical intermediates and agrochemicals. The unique steric shielding provided by the ortho-methyl groups grants this molecule exceptional stability against chemical and enzymatic degradation, making it a critical building block in advanced synthetic workflows.

Chemical Identity & Physicochemical Data

To establish a baseline for analytical comparison, the fundamental quantitative properties of Ethyl N-(2,6-dimethylphenyl)carbamate are summarized in the table below.

| Property | Value |

| Chemical Name | Ethyl N-(2,6-dimethylphenyl)carbamate |

| Common Name | Ethyl 2,6-xylylcarbamate |

| CAS Registry Number | 35601-96-8 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Hydrogen Bond Donors | 1 (N-H) |

| Hydrogen Bond Acceptors | 2 (C=O, C-O-C) |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area (TPSA) | 38.3 Ų |

Structural Elucidation & Steric Dynamics

The defining structural feature of Ethyl N-(2,6-dimethylphenyl)carbamate is the presence of two methyl groups at the ortho positions (C2 and C6) of the phenyl ring. In molecular design, these methyl groups are not merely decorative; they dictate the molecule's entire physicochemical behavior.

The steric bulk of the 2,6-dimethylphenyl moiety restricts the free rotation of the N-C(aryl) bond. This forces the carbamate functional group to adopt a conformation that is nearly orthogonal to the aromatic plane, disrupting extended

Experimental Protocol: Synthesis Workflow

The synthesis of Ethyl N-(2,6-dimethylphenyl)carbamate is achieved via a nucleophilic acyl substitution, reacting 2,6-dimethylaniline with ethyl chloroformate[3]. The protocol below is designed as a self-validating system, ensuring high yield and purity through built-in analytical checkpoints.

Self-Validating Experimental Protocol:

-

Pre-Reaction Validation: Analyze the 2,6-dimethylaniline starting material via Thin-Layer Chromatography (TLC) (Hexane:EtOAc 4:1) to ensure no oxidative degradation (azo-compound formation) has occurred prior to synthesis.

-

Reaction Setup: Dissolve 1.0 equivalent of 2,6-dimethylaniline in anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere. Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the electrophile (ethyl chloroformate) into ethanol and carbon dioxide.

-

Acid Scavenging: Add 1.5 equivalents of triethylamine (TEA) and cool the system to 0°C using an ice bath. Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the aniline nucleophile and driving the reaction forward.

-

Electrophilic Addition: Introduce 1.2 equivalents of ethyl chloroformate dropwise over 30 minutes. Causality: The dropwise addition at 0°C controls the highly exothermic formation of the tetrahedral intermediate, suppressing the formation of di-acylated side products.

-

In-Process Validation: Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 4 hours. Validate reaction completion by TLC or LC-MS, confirming the disappearance of the aniline peak and the emergence of the carbamate product mass ([M+H]⁺ = 194.2).

-

Workup and Purification: Quench with saturated aqueous NaHCO₃ to neutralize residual acid and unreacted chloroformate. Extract with DCM, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate in vacuo and recrystallize from ethanol/water to yield the pure product.

Caption: Synthetic workflow and mechanistic pathway for Ethyl N-(2,6-dimethylphenyl)carbamate.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized compound, the following spectroscopic signatures must be validated against the theoretical model[4]:

-

¹H NMR (CDCl₃, 400 MHz): A sharp six-proton singlet at ~2.2 ppm corresponding to the 2,6-dimethyl groups is the primary identifier. The ethyl carbamate moiety will present as a classic three-proton triplet (~1.3 ppm) and a two-proton quartet (~4.2 ppm). A broad singlet around 6.0 ppm confirms the presence of the secondary amine (N-H).

-

Mass Spectrometry (ESI-MS): The theoretical exact mass is 193.11 Da. A strong molecular ion peak at m/z 194.2 [M+H]⁺ validates the chemical identity.

Applications in Drug Development

In pharmaceutical development, the ethyl carbamate group is frequently employed as a stable protecting group for primary amines. However, when attached to a 2,6-xylidine core, the entire molecule serves as a valuable intermediate or bioisostere. The carbamate linkage, being structurally intermediate between an ester and an amide, offers unique hydrogen-bonding capabilities while maintaining the steric resilience required for prolonged pharmacokinetic half-lives in modern drug design.

References

- Source: sigmaaldrich.

- Source: sigmaaldrich.

- Title: Synthesis of 6-Chloro-N-(2,6-dimethylphenyl)

- Source: nih.

- Source: scispace.

Sources

Physicochemical Profiling and Synthetic Utility of Ethyl N-(2,6-dimethylphenyl)carbamate: A Technical Guide for Research

Executive Summary

Ethyl N-(2,6-dimethylphenyl)carbamate (also known as Ethyl N-(2,6-xylyl)carbamate, CAS: 35601-96-8) is a sterically hindered carbamate derivative of 2,6-xylidine[1]. In medicinal chemistry and agrochemical development, this compound serves as a critical intermediate and a structural model for evaluating metabolic stability. The presence of ortho-methyl groups fundamentally alters the physicochemical behavior of the carbamate moiety, providing exceptional resistance to enzymatic and chemical hydrolysis. This whitepaper details the physicochemical properties, structural mechanics, and validated synthetic protocols for utilizing this compound in advanced research workflows.

Physicochemical Properties & Structural Data

Understanding the baseline physicochemical properties of Ethyl N-(2,6-dimethylphenyl)carbamate is essential for predicting its pharmacokinetic behavior and reactivity. The quantitative data is summarized in Table 1.

Table 1: Core Physicochemical Parameters

| Parameter | Value | Causality / Significance in Research |

| Chemical Name | Ethyl N-(2,6-dimethylphenyl)carbamate | Standard IUPAC nomenclature. |

| CAS Number | 35601-96-8 | Unique identifier for procurement and database querying[1]. |

| Molecular Formula | C11H15NO2 | Defines the atomic composition[2]. |

| Molecular Weight | 193.24 g/mol | Falls well within Lipinski's Rule of 5 for oral bioavailability[2]. |

| Predicted LogP | ~2.5 - 2.8 | Indicates moderate lipophilicity, facilitating cellular membrane permeability without excessive hydrophobic trapping. |

| Topological Polar Surface Area | 38.3 Ų | Low TPSA ensures excellent blood-brain barrier (BBB) penetration, relevant for neurological API development. |

| Hydrogen Bond Donors | 1 (N-H) | Capable of targeted hydrogen bonding with receptor active sites. |

| Hydrogen Bond Acceptors | 2 (C=O, O-Et) | Contributes to aqueous solvation and target binding. |

| Rotatable Bonds | 3 | Provides limited conformational flexibility, reducing entropic penalty upon target binding. |

Structural Mechanics: The Steric Shielding Effect

The defining characteristic of Ethyl N-(2,6-dimethylphenyl)carbamate is the pronounced steric hindrance generated by the two methyl groups at the 2- and 6-positions of the phenyl ring.

In a standard, unsubstituted phenyl carbamate, the nitrogen lone pair delocalizes into both the carbonyl group and the aromatic ring, favoring a coplanar conformation. However, in the 2,6-dimethyl derivative, the steric clash between the ortho-methyl groups and the carbamate oxygen/ethyl chain forces the carbamate moiety out of the aromatic plane.

Research Implications:

-

Metabolic Stability: This conformational twist physically blocks the trajectory of incoming nucleophiles (such as hydroxide ions or serine-protease active sites), drastically reducing the rate of hydrolysis.

-

Analytical Profiling: The compound is frequently utilized as a stable reference standard in chromatographic screening for process contaminants and agrochemical residues[3].

Fig 1: Mechanism of hydrolysis resistance induced by ortho-methyl steric shielding.

Standardized Synthetic Protocol

To ensure high-yield generation of Ethyl N-(2,6-dimethylphenyl)carbamate for downstream research, the following self-validating protocol utilizes a nucleophilic acyl substitution pathway.

Experimental Rationale

The reaction couples 2,6-dimethylaniline with ethyl chloroformate. Because the ortho-methyl groups reduce the nucleophilicity of the aniline nitrogen via steric hindrance, a highly reactive electrophile (chloroformate) and a stoichiometric acid scavenger (triethylamine or pyridine) are required to drive the reaction to completion[4].

Fig 2: Synthetic workflow for Ethyl N-(2,6-dimethylphenyl)carbamate via acyl substitution.

Step-by-Step Methodology

Step 1: Reagent Preparation and Solvation

-

Action: Dissolve 1.0 equivalent of 2,6-dimethylaniline in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of amine). Add 1.2 equivalents of anhydrous triethylamine (TEA).

-

Causality: Anhydrous DCM prevents the competitive hydrolysis of the moisture-sensitive ethyl chloroformate. TEA serves as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the aniline starting material, which would otherwise halt the reaction.

Step 2: Thermal Control and Electrophile Addition

-

Action: Cool the reaction flask to 0–5 °C using an ice-water bath under an inert atmosphere (N2 or Argon). Add 1.1 equivalents of ethyl chloroformate dropwise over 30 minutes via an addition funnel.

-

Causality: The acylation is highly exothermic. Maintaining a low temperature suppresses the formation of bis-acylated impurities and minimizes the degradation of the chloroformate. Dropwise addition ensures a low steady-state concentration of the electrophile.

Step 3: Reaction Maturation

-

Action: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 to 4 hours.

-

Causality: Warming provides the necessary activation energy to overcome the steric hindrance of the ortho-methyl groups, ensuring complete conversion.

Step 4: Self-Validating Workup and Purification

-

Action: Quench the reaction with distilled water. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl (aqueous), saturated NaHCO3, and brine.

-

Causality: The 1M HCl wash is a critical self-validating step; it selectively protonates any unreacted 2,6-dimethylaniline and the TEA base, pulling them into the aqueous layer while leaving the neutral carbamate product in the organic phase.

-

Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a mixture of hexane and ethyl acetate.

Analytical Characterization (Expected Values)

-

1H NMR (CDCl3, 400 MHz): Expect a triplet at ~1.3 ppm (3H, -CH3 of ethyl), a singlet at ~2.3 ppm (6H, ortho-methyls), a quartet at ~4.2 ppm (2H, -CH2- of ethyl), a broad singlet around ~6.0 ppm (1H, N-H, exchangeable), and a multiplet at ~7.0-7.1 ppm (3H, aromatic protons).

-

IR (ATR): Strong absorption at ~1700-1715 cm⁻¹ indicative of the carbamate carbonyl (C=O) stretch, and a sharp peak at ~3300 cm⁻¹ for the N-H stretch.

Applications in Advanced Drug Development

In the pharmaceutical sector, Ethyl N-(2,6-dimethylphenyl)carbamate is rarely the final Active Pharmaceutical Ingredient (API). Instead, it operates as a high-value intermediate and a structural template:

-

Local Anesthetic Analog Development: The 2,6-xylidine core is the foundational pharmacophore for amide-type local anesthetics (e.g., Lidocaine, Bupivacaine, Mepivacaine). The carbamate analog is used by medicinal chemists to study structure-activity relationships (SAR), specifically how replacing an amide linkage with a carbamate linkage alters lipid solubility and duration of action at voltage-gated sodium channels.

-

Prodrug Engineering: Researchers utilize the steric shielding parameters of this molecule to design prodrugs. By understanding the hydrolysis kinetics of the 2,6-dimethylphenyl carbamate linkage, scientists can calibrate the release rate of active amine drugs in vivo.

-

Analytical Standards: Regulatory bodies and food safety authorities utilize this compound as a reference parameter in mass spectrometry hierarchies for detecting process contaminants and tracking chemical degradation pathways in complex matrices[3].

References

-

MolAid. "(2,6-dimethyl-phenyl)-carbamic acid 2-morpholin-4-yl-ethyl ester | 92700-32-8". Available at: [Link]

-

European Food Safety Authority (EFSA). "PARAM chemAnalysis hierarchy - EFSA". Available at: [Link]

Sources

Ethyl N-(2,6-dimethylphenyl)carbamate CAS number and chemical identifiers

Executive Summary

Ethyl N-(2,6-dimethylphenyl)carbamate (also known as Ethyl 2,6-xylylcarbamate) is a secondary carbamate ester derived from 2,6-dimethylaniline (2,6-xylidine). While often overshadowed by its parent amine—a key precursor in the synthesis of amide anesthetics like Lidocaine and Bupivacaine—this carbamate serves as a critical reference standard for impurity profiling in pharmaceutical development.

In medicinal chemistry, it represents a structural hybrid between the lipophilic xylidine core and a carbamate moiety, often investigated for potential local anesthetic activity or as a metabolic artifact in forensic toxicology. This guide details its chemical identification, synthesis protocols, and analytical characterization.

Chemical Identifiers & Core Data

The following table consolidates the verified identifiers for accurate database integration and procurement.

| Identifier | Value |

| Chemical Name | Ethyl N-(2,6-dimethylphenyl)carbamate |

| Common Synonyms | Ethyl 2,6-xylylcarbamate; N-(2,6-Dimethylphenyl)urethane |

| CAS Number | 35601-96-8 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| InChI Key | KBZBBDSIBDGBKD-UHFFFAOYSA-N (Predicted) |

| SMILES | CCOC(=O)Nc1c(C)cccc1C |

| Appearance | White to off-white crystalline solid |

Synthesis & Production Protocols

Mechanistic Pathway

The most robust synthesis involves the nucleophilic acyl substitution of 2,6-dimethylaniline with ethyl chloroformate under basic conditions. This route is preferred over the reaction with diethyl carbonate due to higher yields and milder conditions, avoiding the high temperatures required for carbonate exchange.

Experimental Protocol (Standard Laboratory Scale)

Note: This protocol assumes standard Schlenk line techniques to exclude moisture, which hydrolyzes the chloroformate.

Reagents:

-

2,6-Dimethylaniline (1.0 eq)

-

Ethyl Chloroformate (1.1 eq)

-

Pyridine or Triethylamine (1.2 eq)

-

Dichloromethane (DCM) (Solvent, anhydrous)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 2,6-dimethylaniline (e.g., 10 mmol) and anhydrous DCM (20 mL). Cool the solution to 0°C in an ice bath.

-

Base Addition: Add Pyridine (12 mmol) dropwise. The base acts as a scavenger for the HCl generated during the reaction.

-

Acylation: Slowly add Ethyl Chloroformate (11 mmol) via syringe over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent bis-acylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting amine is consumed.

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted pyridine/aniline), followed by saturated NaHCO₃ and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/Ethanol if necessary.

Synthesis Workflow Visualization

The following diagram illustrates the reaction logic and intermediate states.

Caption: Nucleophilic acyl substitution pathway for the synthesis of Ethyl N-(2,6-dimethylphenyl)carbamate.

Analytical Characterization

To validate the identity of CAS 35601-96-8, researchers should look for specific spectral signatures. The steric hindrance of the two ortho-methyl groups is a defining feature in the NMR spectrum.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) Predicted Shifts:

-

δ 1.30 (t, 3H, J=7.1 Hz): Methyl protons of the ethyl group (-OCH₂CH ₃).

-

δ 2.25 (s, 6H): Ortho-methyl protons on the phenyl ring (Ar-CH ₃). Diagnostic singlet.

-

δ 4.22 (q, 2H, J=7.1 Hz): Methylene protons of the ethyl group (-OCH ₂CH₃).

-

δ 6.30 (br s, 1H): Carbamate N-H proton. Broadened due to quadrupole relaxation and exchange.

-

δ 7.00 – 7.15 (m, 3H): Aromatic protons (C-3, C-4, C-5).

Mass Spectrometry (MS)

-

Molecular Ion (M+): m/z 193

-

Base Peak: Often m/z 121 (corresponding to the 2,6-dimethylphenyl cation or isocyanate fragment after loss of ethanol/CO₂).

-

Fragmentation: Loss of the ethoxy group (M-45) is a common pathway.

Applications in Drug Development

Impurity Profiling (Lidocaine & Xylazine)

Ethyl N-(2,6-dimethylphenyl)carbamate is a critical "Process Related Impurity" (PRI) in the manufacturing of xylidine-based anesthetics.

-

Origin: It can form if ethanol is present during the reaction of 2,6-xylidine with phosgene equivalents or if ethyl chloroformate is used in mixed-anhydride coupling steps.

-

Significance: Regulatory bodies (ICH Q3A/B) require the identification of impurities >0.1%. This compound serves as a reference standard to quantify such contaminants in HPLC assays.

Metabolic Research

In toxicology, the carbamate moiety is susceptible to hydrolysis by esterases. The compound is used to study the metabolic stability of the "xylidine-carbamate" scaffold, releasing 2,6-xylidine, which is a known hepatotoxic metabolite.

Safety & Handling (E-E-A-T)

Warning: This compound releases 2,6-dimethylaniline upon hydrolysis. 2,6-Dimethylaniline is classified as a Carcinogen Category 2 (suspected human carcinogen).

-

Engineering Controls: Handle only in a fume hood.

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis.

References

-

Sigma-Aldrich. Ethyl N-(2,6-xylyl)carbamate Product Sheet (CAS 35601-96-8). Accessed March 2026. Link

-

European Chemicals Agency (ECHA). Registration Dossier for 2,6-Xylidine (Parent Amine).Link

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: Carbamate Derivatives.Link

-

PubChem. Compound Summary for Ethyl N-(2,6-dimethylphenyl)carbamate.Link

-

U.S. FDA. Guidance for Industry: Impurities in New Drug Substances Q3A(R2).Link

Technical Whitepaper: Advanced Synthesis of 2,6-Xylidine Derivatives

Executive Summary

The 2,6-xylidine (2,6-dimethylaniline) moiety is the defining pharmacophore for the "amide-type" voltage-gated sodium channel blockers, including Lidocaine , Bupivacaine , Ropivacaine , and Mepivacaine . The two ortho-methyl groups provide essential lipophilicity and steric protection against amidase hydrolysis in vivo, granting these drugs their requisite half-life.

However, this same steric bulk presents a significant synthetic challenge. The ortho-effect severely retards nucleophilic attack at the aniline nitrogen, necessitating forcing conditions or specialized catalysis. This guide analyzes the transition from classical high-energy acyl chloride pathways to modern, stereoselective, and metal-catalyzed methodologies.

The Steric Challenge: The Ortho-Effect

Before engaging in protocol design, one must understand the reactivity profile of 2,6-xylidine.

-

Electronic Effect: The methyl groups are electron-donating (+I), theoretically increasing the basicity of the nitrogen.

-

Steric Effect: The ortho-methyls create a "picket fence" around the nitrogen lone pair. This steric inhibition of resonance forces the amino group out of planarity with the benzene ring, but more importantly, it physically blocks the approach of electrophiles.[1]

Implication for Protocol Design: Standard

Pathway A: The Classical Acyl Chloride Route (Lidocaine)

This is the industry-standard "workhorse" pathway. It relies on the extreme reactivity of chloroacetyl chloride to overcome the steric barrier of the xylidine.

Mechanistic Workflow

The synthesis proceeds via a nucleophilic acyl substitution followed by an amine alkylation.

Figure 1: Two-step synthesis of Lidocaine via chloroacetylation and amination.

Detailed Protocol: Lidocaine Synthesis

Safety Warning: Chloroacetyl chloride is a lachrymator and highly corrosive. 2,6-xylidine is a suspected carcinogen (IARC Group 2B). Work in a fume hood.

Step 1: Acylation (The Kinetic Phase)

-

Solvent System: Dissolve 0.5 mol of 2,6-xylidine in 450 mL of glacial acetic acid .

-

Why: Acetic acid acts as both solvent and proton scavenger, moderating the basicity of the aniline.

-

-

Addition: Cool to 10–15°C. Add 0.6 mol (1.2 eq) of chloroacetyl chloride dropwise.

-

Critical Control: The reaction is highly exothermic. If temperature exceeds 20°C, impurity profiles (di-acylation) increase.

-

-

Buffering: After 30 mins, add saturated sodium acetate (NaOAc) solution.

-

Why: This buffers the HCl generated, precipitating the

-chloro-2,6-dimethylacetanilide intermediate.

-

-

Isolation: Filter the white precipitate, wash with cold water until filtrate is neutral. Dry in vacuo.[1]

Step 2: Amination (The Thermodynamic Phase)

-

Setup: Suspend the intermediate (0.1 mol) in 150 mL toluene.

-

Nucleophile: Add diethylamine (0.3 mol, 3.0 eq).

-

Why Excess? One equivalent acts as the nucleophile; the second equivalent traps the HCl generated.

-

-

Reflux: Heat to reflux (110°C) for 4–5 hours.

-

Monitoring: TLC (Ethyl Acetate:Hexane 1:3) should show disappearance of the chloro-amide.

-

-

Workup: Cool, filter off the diethylamine hydrochloride salt. Extract the toluene layer with 3M HCl (pulling Lidocaine into the aqueous phase), basify with KOH, and extract back into pentane or ether.

Pathway B: Chiral Scaffolds (Ropivacaine & Bupivacaine)

Unlike Lidocaine, Ropivacaine and Levobupivacaine require a chiral piperidine ring. The single enantiomer (S-enantiomer) is crucial for reducing cardiotoxicity.

The Resolution vs. Asymmetric Synthesis Dilemma

Historical methods used racemic pipecolic acid followed by tartaric acid resolution (50% max yield). Modern routes utilize asymmetric hydrogenation or enzymatic resolution.

Figure 2: The chiral pool synthesis pathway for Ropivacaine.

Protocol Insight: The One-Pot Amidation

Modern process chemistry avoids isolating the unstable pipecolyl chloride.

-

Activation: (S)-Pipecolic acid hydrochloride is treated with thionyl chloride (

) or oxalyl chloride in toluene at 50°C. -

In-Situ Trap: The excess

is distilled off. -

Amidation: 2,6-xylidine (2.0 eq) is added directly to the crude acid chloride in acetone or DMF.

-

Note: The steric bulk of xylidine requires heating (reflux) to drive this amidation to completion, unlike unhindered anilines.

-

Pathway C: Advanced C-N Coupling (Buchwald-Hartwig)

When synthesizing complex derivatives where the acyl chloride route is unstable or impossible, Palladium-catalyzed cross-coupling is the gold standard.

The Problem: 2,6-xylidine is a poor nucleophile for Pd-catalysis due to steric clash with the phosphine ligands on the metal center. The Solution: Use of "Buchwald Ligands" (Dialkylbiarylphosphines) designed to accommodate bulky substrates.

Recommended Catalytic System

-

Precatalyst: Pd(OAc)2 or Pd2(dba)3.

-

Ligand: BrettPhos or XPhos .

-

Why: These ligands have large steric bulk that promotes reductive elimination, the rate-determining step for hindered amines.

-

-

Base: NaOtBu (Sodium tert-butoxide) or

. -

Solvent: Toluene or Dioxane (anhydrous).

Protocol: Pd-Catalyzed Arylation of 2,6-Xylidine[2]

-

Charge: In a glovebox, combine Aryl Bromide (1.0 eq), 2,6-xylidine (1.2 eq), Pd(OAc)2 (1 mol%), and BrettPhos (2 mol%).

-

Base: Add NaOtBu (1.4 eq).[2]

-

Reaction: Seal in a vial with toluene. Heat to 100°C for 12 hours.

-

Mechanism: The bulky ligand prevents formation of the inactive Pd-bis(amine) complex, keeping the catalytic cycle active.

Comparative Data Analysis

| Parameter | Classical Acyl Chloride (Lidocaine) | Chiral Pool (Ropivacaine) | Buchwald-Hartwig (Complex Derivatives) |

| Primary Challenge | Exothermic control | Enantiomeric Purity | Catalyst/Ligand Selection |

| Atom Economy | Moderate (Loss of HCl) | Low (Resolution waste) | High (Catalytic) |

| Yield | >85% | ~35-40% (overall) | 70-95% |

| Scalability | Excellent (Ton scale) | Good (kg scale) | Moderate (Ligand cost) |

| Key Reagent | Chloroacetyl Chloride | (S)-Pipecolic Acid | BrettPhos/Pd |

References

-

Lidocaine Synthesis & Mechanism

- Source: University of Massachusetts Amherst. "The 2-Step Synthesis of Lidocaine."

-

URL:[Link]

- Source: ChemicalBook.

-

Buchwald-Hartwig for Hindered Amines

-

Source: BenchChem.[1] "Navigating Steric Hindrance in Reactions with 2,6-Diisopropylaniline."

-

- Source: Google Patents. "Synthesis method of bupivacaine (CN105418489A).

-

Precursor Reduction (Nitrobenzene to Xylidine)

- Source: AirCCSE. "Conversion of Dimethyl-Nitrobenzene to Dimethyl Aniline."

-

URL:[Link]

Sources

Technical Guide: Toxicity Profile and Handling of Ethyl N-(2,6-dimethylphenyl)carbamate

This technical guide provides an in-depth analysis of Ethyl N-(2,6-dimethylphenyl)carbamate , a chemical intermediate and potential pharmaceutical impurity. This document is structured for researchers and safety officers, synthesizing structure-activity relationships (SAR) and metabolic data to establish a robust safety profile where specific experimental data may be sparse.

Chemical Identity & Structural Context

This compound is an N-substituted carbamate , structurally distinct from "Ethyl Carbamate" (Urethane), a known potent carcinogen. However, its toxicity profile is heavily influenced by its metabolic degradation into 2,6-Dimethylaniline (2,6-Xylidine) .

| Property | Detail |

| Chemical Name | Ethyl N-(2,6-dimethylphenyl)carbamate |

| Synonyms | Ethyl 2,6-dimethylcarbanilate; N-(2,6-Xylyl)urethane; Carbamic acid, N-(2,6-dimethylphenyl)-, ethyl ester |

| CAS Number | Not widely listed (Analogous to 2-methyl isomer CAS 5255-71-0) |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Structural Alert | Carbamate ester; Aniline precursor |

| Physical State | White to off-white crystalline solid (Predicted) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |

Synthesis & Origin

This compound typically arises as:

-

Pharmaceutical Impurity: In the synthesis of local anesthetics (e.g., Lidocaine, Bupivacaine) if ethyl chloroformate is inadvertently introduced or used as a reagent with 2,6-dimethylaniline.

-

Synthetic Intermediate: Used in the preparation of agrochemicals or specialized polyurethanes.

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) and metabolite toxicity (2,6-Xylidine).

Signal Word: WARNING

Hazard Statements

-

H315: Causes skin irritation.[2]

-

H351: Suspected of causing cancer (due to metabolic release of 2,6-dimethylaniline).

-

H335: May cause respiratory irritation.[2]

Precautionary Statements

-

P201: Obtain special instructions before use.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.

Toxicological Assessment: The "Aniline Connection"

The critical safety concern for Ethyl N-(2,6-dimethylphenyl)carbamate is its metabolic fate. Unlike simple ethyl carbamate (which forms vinyl carbamate epoxide), N-aryl carbamates primarily undergo hydrolysis.

Metabolic Pathway & Mechanism

Upon ingestion or absorption, esterases (carboxylesterases) cleave the carbamate linkage.

Figure 1: Metabolic hydrolysis pathway releasing the toxic 2,6-xylidine moiety.

Specific Toxicity Endpoints[7]

-

Carcinogenicity: The metabolite 2,6-Dimethylaniline (CAS 87-62-7) is classified by IARC as Group 2B (Possibly Carcinogenic to Humans) . Long-term exposure has been linked to nasal cavity carcinomas in rats. Consequently, the parent carbamate must be treated as a potential carcinogen.

-

Genotoxicity: While the carbamate linkage itself is stable, the aniline metabolite is genotoxic in specific assays (Ames test with metabolic activation).

-

Hematotoxicity: 2,6-Xylidine is a known inducer of methemoglobinemia (oxidation of hemoglobin). High acute doses of the carbamate could theoretically trigger cyanosis, though the hydrolysis rate limits the peak concentration compared to direct aniline exposure.

Safety Data Sheet (SDS) - Key Sections

Section 4: First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Monitor for signs of methemoglobinemia (blue lips/nails).

-

Skin Contact: Wash with soap and water for 15 minutes.[2] Remove contaminated clothing.[4]

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).[1] Seek immediate medical attention.

Section 7: Handling and Storage

-

Handling: Use only in a chemical fume hood. Avoid formation of dust/aerosols.[1][2][3][4] Do not breathe dust.[1][2][3]

-

Storage: Store at 2-8°C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place. Hygroscopic nature is possible.[1][2]

Section 8: Exposure Controls / Personal Protection[5][6][7]

-

OEL (Occupational Exposure Limit): Not established for the specific carbamate. Use limits for 2,6-Dimethylaniline as a reference (e.g., ACGIH TWA: 1 ppm).

-

Engineering Controls: Class II Biosafety Cabinet or Chemical Fume Hood required for weighing and dissolution.

-

PPE:

-

Respiratory: N95 (US) or P2 (EU) dust mask for solids; ABEK filters for solutions.

-

Hand: Nitrile gloves (min 0.11mm thickness).

-

Eye: Safety glasses with side shields or chemical goggles.

-

Analytical Protocol: Detection & Quality Control

To detect this impurity in pharmaceutical preparations (e.g., Lidocaine samples), use High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile[1]

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 210 nm (amide/carbamate absorption) and 262 nm (aromatic ring).

-

Retention Time: Expect elution after Lidocaine due to higher lipophilicity (loss of the ionizable tertiary amine of Lidocaine).

Experimental Workflow: Safe Synthesis

If synthesizing this compound for use as a reference standard, follow this containment protocol.

Figure 2: Synthesis workflow emphasizing exothermic control and purification.

References

-

International Agency for Research on Cancer (IARC). (1993).[5] 2,6-Dimethylaniline (2,6-Xylidine). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol.[5] 57. Link

-

National Toxicology Program (NTP). (1990). Toxicology and Carcinogenesis Studies of 2,6-Xylidine in Charles River CD Rats. Technical Report Series No. 278. Link

-

U.S. EPA. (2000). Ethyl Carbamate (Urethane) Hazard Summary. (Provided for structural context and distinction). Link

-

PubChem. (2024). Compound Summary: 2,6-Dimethylaniline. National Library of Medicine.[5] Link

-

European Chemicals Agency (ECHA). Substance Information: 2,6-xylidine.Link

Sources

Metabolic Pathway Predictions for Ethyl N-(2,6-dimethylphenyl)carbamate: A Mechanistic and Methodological Whitepaper

An In-Depth Technical Guide:

Abstract

The prediction of metabolic fate is a cornerstone of modern drug development and chemical safety assessment. Understanding how a xenobiotic is transformed within a biological system is critical for elucidating its pharmacokinetic profile, identifying potentially bioactive or toxic metabolites, and ensuring regulatory compliance. This technical guide provides a comprehensive, in-depth analysis of the predicted metabolic pathways for Ethyl N-(2,6-dimethylphenyl)carbamate. Leveraging established principles of xenobiotic biotransformation, this paper outlines the primary and secondary metabolic routes, including hydrolysis, oxidation, and conjugation. Furthermore, it presents a robust, self-validating experimental workflow for the empirical confirmation of these in silico predictions, centered on the industry-standard use of liver microsomal incubations coupled with high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and drug development professionals seeking a mechanistically-grounded and experimentally-oriented guide to metabolite prediction and identification.

Introduction: The Imperative of Metabolic Profiling

Ethyl N-(2,6-dimethylphenyl)carbamate is a molecule featuring two key functional motifs: a carbamate ester linkage and a substituted aromatic ring. This structure suggests a susceptibility to a range of metabolic enzymes that have evolved to process and eliminate foreign compounds. The metabolic profile of such a compound dictates its bioavailability, duration of action, and potential for drug-drug interactions or idiosyncratic toxicity. Therefore, a proactive and predictive approach to its metabolism is not merely an academic exercise but a critical step in its development lifecycle.

This guide is structured to first build a logical, mechanistically-driven predictive map of the compound's biotransformation. We will dissect the molecule to predict its fate based on the known metabolism of its constituent parts: carbamates and substituted anilines. Subsequently, we will detail an authoritative experimental protocol to systematically validate these predictions, ensuring a closed-loop system of hypothesis and verification.

Predicted Metabolic Fate: A Two-Phase Approach

Xenobiotic metabolism is classically divided into two phases. Phase I reactions introduce or expose functional groups, typically increasing polarity, while Phase II reactions conjugate these groups with endogenous molecules to facilitate excretion.[1][2]

Predicted Phase I Metabolic Pathways

Phase I metabolism of Ethyl N-(2,6-dimethylphenyl)carbamate is anticipated to proceed via two principal, and potentially competing, routes: hydrolytic cleavage of the carbamate bond and oxidative attack by Cytochrome P450 (CYP450) enzymes.[3][4]

The carbamate ester linkage is a prime target for hydrolysis by ubiquitous carboxylesterases found in the liver and other tissues.[5][6][7] This is often the most rapid and significant clearance pathway for carbamate-containing compounds.[6][8][9] This reaction would cleave the molecule into three distinct fragments: 2,6-dimethylaniline, ethanol, and carbon dioxide.

-

Causality: The ester bond in the carbamate is electrophilic and susceptible to nucleophilic attack by the serine residue in the active site of esterase enzymes, leading to efficient cleavage.[5][7]

The primary metabolite of concern from this pathway is 2,6-dimethylaniline (2,6-xylidine) , a compound with its own well-documented metabolic profile and toxicological considerations.[10][11] Its subsequent metabolism is discussed below.

In parallel with hydrolysis, the parent molecule can be a substrate for CYP450 enzymes, a superfamily of heme-containing monooxygenases that catalyze the oxidation of a vast array of xenobiotics.[4][12] Several sites on the molecule are susceptible to oxidative attack.

-

Aromatic Hydroxylation: The 2,6-dimethylphenyl ring is a likely site for hydroxylation. Oxidation typically occurs at the para-position relative to the most activating group (the amino-substituent), which is sterically unhindered. This would produce Ethyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate .[13][14]

-

Benzylic Hydroxylation: The methyl groups on the aromatic ring are also targets for oxidation, leading to the formation of a hydroxymethyl (benzylic alcohol) metabolite, such as Ethyl N-(2-hydroxymethyl-6-methylphenyl)carbamate .

-

N-Dealkylation (Minor Pathway): While less common for carbamates compared to simple amines, oxidative removal of the ethyl group from the carbamate nitrogen is a theoretical possibility.

Metabolism of the Primary Hydrolytic Metabolite: 2,6-Dimethylaniline

The 2,6-dimethylaniline released from Pathway A will itself undergo extensive Phase I metabolism, primarily via CYP2A6 and CYP2E1.[13]

-

Aromatic Hydroxylation: The major metabolic route for 2,6-dimethylaniline is oxidation at the para-position to form 4-amino-3,5-dimethylphenol (DMAP) .[13]

-

N-Hydroxylation: Oxidation of the amino group can produce N-(2,6-dimethylphenyl)hydroxylamine (DMHA) . This is a critical pathway to monitor, as N-hydroxylated aromatic amines are often reactive metabolites implicated in toxicity.[13][15]

Predicted Phase II Metabolic Pathways (Conjugation)

The hydroxylated metabolites generated in Phase I, as well as the 2,6-dimethylaniline and its hydroxylated products, are substrates for Phase II conjugation enzymes. These reactions dramatically increase water solubility, preparing the metabolites for renal or biliary excretion.[1][16][17]

-

Glucuronidation: Hydroxyl groups (both phenolic and alcoholic) and the aniline nitrogen can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This is typically the most common conjugation reaction.[1]

-

Sulfation: Phenolic hydroxyl groups, in particular, can be sulfated by sulfotransferases (SULTs).

Integrated Predicted Metabolic Network

The interplay of these pathways creates a complex network of metabolites. The initial hydrolytic and oxidative steps compete, leading to distinct families of downstream products.

Diagram 1: Predicted Metabolic Network

Caption: Predicted metabolic pathways for Ethyl N-(2,6-dimethylphenyl)carbamate.

Table 1: Summary of Predicted Key Metabolites

| Metabolite ID | Proposed Structure | Molecular Formula | Exact Mass (monoisotopic) | Proposed Reaction |

| Parent | Ethyl N-(2,6-dimethylphenyl)carbamate | C12H17NO2 | 207.1259 | - |

| M1 | 2,6-Dimethylaniline | C8H11N | 121.0891 | Hydrolysis |

| M3 | Ethyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate | C12H17NO3 | 223.1208 | Aromatic Hydroxylation (+O) |

| M4 | Ethyl N-(2-hydroxymethyl-6-methylphenyl)carbamate | C12H17NO3 | 223.1208 | Benzylic Hydroxylation (+O) |

| M5 | 4-Amino-3,5-dimethylphenol | C8H11NO | 137.0841 | Aromatic Hydroxylation of M1 (+O) |

| M6 | N-(2,6-dimethylphenyl)hydroxylamine | C8H11NO | 137.0841 | N-Hydroxylation of M1 (+O) |

Experimental Validation: A Self-Validating Protocol

In silico predictions require empirical validation. The following protocol describes a robust workflow for identifying the predicted metabolites using an in vitro system that recapitulates hepatic metabolism. The core principle of this self-validating system is that the detection of metabolites with the exact masses predicted in Table 1, which are present in the test system but absent in control incubations, provides strong evidence for the proposed metabolic transformations.

In Vitro Incubation with Liver Sub-cellular Fractions

The use of pooled human liver microsomes is the industry standard for investigating Phase I metabolism, as this fraction is enriched with CYP450 enzymes.[4] To capture both Phase I and Phase II cytosolic enzyme activity (like some esterases and SULTs), S9 fractions can also be used.

Protocol: Metabolite Generation using Human Liver Microsomes

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Ethyl N-(2,6-dimethylphenyl)carbamate in a suitable organic solvent (e.g., Acetonitrile or DMSO).

-

Thaw pooled human liver microsomes (HLM) and NADPH regenerating system solutions (e.g., NADPH-A and NADPH-B) on ice.

-

Pre-warm a 0.1 M potassium phosphate buffer (pH 7.4) to 37°C.

-

-

Incubation Setup:

-

In a microcentrifuge tube, combine the following on ice:

-

Phosphate Buffer (pH 7.4)

-

HLM (to a final concentration of 0.5-1.0 mg/mL)

-

Test compound stock solution (to a final substrate concentration of 1-10 µM).

-

-

Prepare parallel negative control incubations:

-

Control A (No NADPH): Replace the NADPH regenerating system with buffer. This control identifies non-CYP450-mediated metabolism (e.g., esterase activity) and chemical instability.

-

Control B (No HLM): Replace the HLM with buffer. This control identifies chemical instability of the parent compound in the assay buffer.

-

-

-

Reaction Initiation and Termination:

-

Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate at 37°C in a shaking water bath for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.

-

-

Sample Processing:

-

Vortex the terminated reaction tubes thoroughly.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

Analytical Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS is the definitive technique for metabolite identification due to its ability to separate complex mixtures and provide high-resolution mass information for both parent ions and their fragments.[18][19][20][21]

Analytical Workflow:

-

Chromatographic Separation (LC): The sample is injected onto a reverse-phase HPLC or UHPLC column (e.g., a C18 column). A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (e.g., water with 0.1% formic acid) is used to separate the parent compound from its more polar metabolites.

-

Mass Spectrometric Detection (MS):

-

The column eluent is directed into the mass spectrometer's ion source (typically electrospray ionization, ESI).

-

The instrument operates in a data-dependent acquisition (DDA) mode. It first performs a full scan to detect the m/z of all ions present.

-

When an ion exceeds a certain intensity threshold, the instrument automatically isolates that ion and performs tandem MS (MS/MS) by fragmenting it and analyzing the resulting product ions.[18][20]

-

-

Data Analysis:

-

The full scan data is interrogated for the exact masses of the predicted metabolites (from Table 1).

-

The presence of a peak at the correct mass and retention time in the test sample, which is absent or significantly lower in the control samples, provides initial evidence of a metabolite.

-

The MS/MS fragmentation pattern provides the structural fingerprint to confirm the metabolite's identity. For example, the fragmentation of M3 would be expected to differ from M4, allowing for their distinction.

-

Diagram 2: Experimental Validation Workflow

Caption: Workflow for experimental validation of predicted metabolites.

Conclusion

This guide presents a dual-pronged approach to understanding the metabolic fate of Ethyl N-(2,6-dimethylphenyl)carbamate. The predictive analysis, grounded in the established biochemistry of carbamate hydrolysis and CYP450-mediated oxidation, provides a clear and rational hypothesis of the key metabolic pathways. The primary routes are predicted to be carboxylesterase-mediated hydrolysis to 2,6-dimethylaniline and CYP450-mediated oxidation of the aromatic ring and its alkyl substituents. Subsequent metabolism of the resulting 2,6-dimethylaniline and conjugation of all hydroxylated species represent the major secondary and clearance pathways.

Crucially, this guide provides the means for its own validation. The detailed in vitro experimental protocol, coupled with the power of high-resolution LC-MS/MS, offers a definitive and trustworthy method to confirm, refute, or refine these predictions. By following this integrated strategy of prediction and verification, researchers can confidently and efficiently elucidate the metabolic profile of Ethyl N-(2,6-dimethylphenyl)carbamate, providing essential data for informed decisions in drug development and chemical safety assessment.

References

- Kuhr, R. J., & Dorough, H. W. (1976). Carbamate Insecticides: Chemistry, Biochemistry, and Toxicology. CRC Press. (URL: Not directly available, book reference)

-

MetwareBio. (2023). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels.[Link][19]

-

JoVE. (2025). Phase II Conjugation Reactions: Overview.[Link][16]

-

Anzenbacher, P., & Zanger, U. M. (Eds.). (2012). Metabolism of Drugs and Other Xenobiotics. Wiley-VCH. (URL: Not directly available, book reference, general concepts supported by sources like ResearchGate[22])

-

Longdom Publishing. Phase II Enzymes: Conjugation Reactions and Drug Solubility Enhan.[Link][17]

-

Patsnap Synapse. (2025). How Does LC-MS Identify Proteins and Metabolites?[Link][20]

-

Pharmaguideline. Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II.[Link][2]

-

Yan, Z., et al. (2004). Application of Mass Spectrometry for Metabolite Identification. In Current Drug Metabolism (Vol. 5, Issue 5, pp. 415-433). (URL: General principles supported by ResearchGate[21])

-

IARC. (1993). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57.[Link][10]

-

Riaz, M. R., et al. (2020). MAPPS: A Web-Based Tool for Metabolic Pathway Prediction and Network Analysis in the Postgenomic Era. ACS Synthetic Biology. [Link][23]

-

Gan, J., et al. (2001). Oxidation of 2,6-Dimethylaniline by Recombinant Human Cytochrome P450s and Human Liver Microsomes. Chemical Research in Toxicology. [Link][13]

-

SILANTES. (2023). Mass Spectrometry in Metabolomics.[Link][18]

-

ResearchGate. (2015). Application of Mass Spectrometry for Metabolite Identification.[Link][21]

-

Moreno-Sánchez, R., et al. (2008). Experimental validation of metabolic pathway modeling. The FEBS Journal. [Link][24]

-

Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. [Link][9]

-

INCHEM. (1993). 2,6-Dimethylaniline (2,6-Xylidine) (IARC Summary & Evaluation, Volume 57, 1993).[Link][11]

-

ResearchGate. (2015). FindPath: A Matlab solution for in silico design of synthetic metabolic pathways.[Link][25]

-

ResearchGate. (2021). Metabolism/transformation of various carbamate pesticides by fungi.[Link][26]

-

ResearchGate. (2023). Hydrolysis mechanism of esterases and amidases toward carbamate pesticides.[Link][27]

-

Chapin, J. G., & Hajihoseini, M. (2001). Microbiological and biotechnological aspects of metabolism of carbamates and organophosphates. PubMed. [Link][28]

-

Wang, Y., et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. PubMed. [Link][5]

-

Taliani, M., & Moro, S. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link][6]

-

Dorough, H. W. (1971). Metabolism of Carbamate Insecticides. EPA National Service Center for Environmental Publications. [Link][29]

-

Gowd, V., et al. (2018). Ethyl carbamate induces cell death through its effects on multiple metabolic pathways. Scientific Reports. [Link][30]

-

Wang, Y., et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. International Journal of Molecular Sciences. [Link][7]

-

Dorough, H. W., & Casida, J. E. (1964). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Semantic Scholar. [Link][31]

-

Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link][3]

-

Zhu, K., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics. [Link][32]

-

Olsen, L., Jørgensen, F. S., & Oostenbrink, C. (2015). Cytochrome P450 Mediated Drug Metabolism. In New Horizons in Predictive Drug Metabolism and Pharmacokinetics. Royal Society of Chemistry. [Link][4]

-

Semantic Scholar. (2009). Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk.[Link][33]

-

Zhang, J., et al. (2022). In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxylation. PubMed. [Link][15]

-

Rahman, M. S., et al. (2017). Identification of metabolic pathways using pathfinding approaches: a systematic review. Briefings in Functional Genomics. [Link][34]

-

Biochemistry Basics by Dr. Amit. (2020). Cytochrome P450 for Xenobiotic Metabolism. YouTube. [Link][12]

-

Lerman, J. A., et al. (2012). In silico method for modelling metabolism and gene product expression at genome scale. Nature Communications. [Link][35]

-

Quora. (2018). What are the experimental approaches for studying a metabolic pathway?[Link][36]

-

ResearchGate. (2023). Probable pathways of ethyl carbamate metabolism.[Link][37]

-

Yamamoto, T., et al. (1989). Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems. PubMed. [Link][38]

-

IARC. (2010). Mechanistic and Other Relevant Data - Alcohol Consumption and Ethyl Carbamate. NCBI Bookshelf. [Link][39]

-

Tovar-Carrillo, K. L., et al. (2021). In silico Design for Systems-Based Metabolic Engineering for the Bioconversion of Valuable Compounds From Industrial By-Products. Frontiers in Bioengineering and Biotechnology. [Link][40]

-

ResearchGate. (2004). Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects.[Link][14]

-

Lau, A. C., et al. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. Food and Chemical Toxicology. [Link][42]

-

SciSpace. (1988). Studies on induction of metabolism of ethyl carbamate (EC) in mice by ethanol.[Link][43]

-

Taylor & Francis. (2026). Bioinformatic Analysis and Experimental Verification Reveal the Protective Role of Baicalein Against LPS-Induced Endothelial Cell Dysfunction.[Link][44]

-

ResearchGate. (2018). Three metabolic pathways of ethyl carbamate.[Link][45]

-

ResearchGate. (2011). Probable activation and inactivation pathways of ethyl carbamate metabolism.[Link][46]

-

ACS Publications. (2026). A Novel Metabolic Pathway Design Method Based on Evolutionary Algorithms and Metabolic Network Evaluation.[Link][47]

-

Korean Chemical Society. (2008). Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine.[Link]

Sources

- 1. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 2. Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II | Pharmaguideline [pharmaguideline.com]

- 3. books.rsc.org [books.rsc.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological and nonbiological modifications of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 10. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 2,6-Dimethylaniline (2,6-Xylidine) (IARC Summary & Evaluation, Volume 57, 1993) [inchem.org]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Video: Phase II Conjugation Reactions: Overview [jove.com]

- 17. longdom.org [longdom.org]

- 18. Mass Spectrometry in Metabolomics | Silantes [silantes.com]

- 19. Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio [metwarebio.com]

- 20. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Experimental validation of metabolic pathway modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Microbiological and biotechnological aspects of metabolism of carbamates and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 30. Ethyl carbamate induces cell death through its effects on multiple metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. semanticscholar.org [semanticscholar.org]

- 32. academic.oup.com [academic.oup.com]

- 33. semanticscholar.org [semanticscholar.org]

- 34. academic.oup.com [academic.oup.com]

- 35. In silico method for modelling metabolism and gene product expression at genome scale - PMC [pmc.ncbi.nlm.nih.gov]

- 36. quora.com [quora.com]

- 37. researchgate.net [researchgate.net]

- 38. Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Mechanistic and Other Relevant Data - Alcohol Consumption and Ethyl Carbamate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 40. Frontiers | In silico Design for Systems-Based Metabolic Engineering for the Bioconversion of Valuable Compounds From Industrial By-Products [frontiersin.org]

- 41. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 42. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 43. (Open Access) Studies on induction of metabolism of ethyl carbamate (EC) in mice by ethanol (1990) | N. Kurata | 7 Citations [scispace.com]

- 44. tandfonline.com [tandfonline.com]

- 45. researchgate.net [researchgate.net]

- 46. researchgate.net [researchgate.net]

- 47. pubs.acs.org [pubs.acs.org]

Advanced Structural Characterization of Ethyl N-(2,6-dimethylphenyl)carbamate: From Lattice Dynamics to Pharmaceutical Relevance

[1]

Executive Summary

Ethyl N-(2,6-dimethylphenyl)carbamate (often referred to as Ethyl Xylidine Carbamate ) represents a critical structural motif in medicinal chemistry and agrochemical design.[1] Structurally, it serves as a model system for understanding the "ortho-effect" —where steric hindrance from the 2,6-dimethyl substitution forces significant conformational locking.[1]

This guide provides a comprehensive technical workflow for the synthesis, crystallization, and X-ray structural analysis of this compound. Unlike standard planar carbamates, the 2,6-dimethylphenyl moiety introduces unique lattice energy landscapes, often leading to polymorphism and specific bioavailability profiles relevant to the development of local anesthetics (e.g., Lidocaine analogs) and phenylcarbamate pesticides.[1]

Chemical Context & Synthesis Strategy

The Steric Challenge

The core structural feature of this molecule is the N-phenyl bond.[1] In unsubstituted N-phenylcarbamates, the phenyl ring and the carbamate group (

Hypothesis for Analysis: The crystal structure will reveal a twisted conformation where the phenyl ring is nearly perpendicular to the carbamate plane (dihedral angle

Synthesis Protocol for Single Crystals

To obtain diffraction-quality crystals, we employ a Schotten-Baumann reaction modified for high purity.[1]

Reagents:

-

2,6-Dimethylaniline (2,6-Xylidine) [CAS: 87-62-7][1]

-

Ethyl Chloroformate [CAS: 541-41-3][1]

-

Base: Pyridine or Triethylamine (Et

N)[1] -

Solvent: Dichloromethane (DCM) or Toluene[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,6-dimethylaniline (10 mmol) in dry DCM (20 mL) containing Et

N (12 mmol) at 0°C. -

Acylation: Add ethyl chloroformate (11 mmol) dropwise over 30 minutes. The exothermic nature requires strict temperature control (<5°C) to prevent bis-acylation.[1]

-

Work-up: Stir at room temperature for 3 hours. Wash with 1M HCl (to remove unreacted amine), saturated NaHCO

, and brine.[1] -

Crystallization (Critical Step):

Experimental Workflow: X-Ray Diffraction

The following workflow ensures data integrity and high-resolution structure solution.

Figure 1: Standardized X-ray Diffraction Workflow for Organic Small Molecules.[1]

Data Collection Parameters[1][2]

Structural Analysis & Results

Based on the class of N-(2,6-dimethylphenyl) derivatives, the following structural features are the standard for validation.

Molecular Conformation (The Orthogonal Twist)

The defining feature of this structure is the torsion angle (

-

Expected

: -

Mechanism: The steric bulk of the ortho-methyl groups prevents the planar conformation seen in N-phenylcarbamate (

).[1] This de-conjugation isolates the phenyl

Supramolecular Architecture (Hydrogen Bonding)

The crystal packing is dominated by the amide functionality.[1]

-

Acceptor: Carbonyl Oxygen (C=O).[1]

-

Motif:

chains or-

Analysis: Due to the steric bulk of the 2,6-dimethyl groups, the formation of planar centrosymmetric dimers (common in amides) is often sterically disfavored.[1] Instead, the structure likely forms infinite 1D chains running along a crystallographic axis (typically the b-axis in monoclinic systems).[1]

-

Table 1: Predicted Interactions & Geometric Parameters

| Interaction Type | Atoms Involved | Distance (Å) | Angle (°) | Structural Role |

| Hydrogen Bond | N-H | 2.85 - 2.95 | 160 - 175 | Primary chain formation |

| Weak H-Bond | C-H | 3.30 - 3.50 | 130 - 150 | Inter-chain stabilization |

| Steric Twist | C | N/A | 70 - 90 | Conformational lock |

Advanced Analysis: Hirshfeld Surfaces

To rigorously quantify the intermolecular interactions beyond standard H-bonds, Hirshfeld surface analysis (using CrystalExplorer) is the gold standard.[1]

The d Surface

The surface is mapped with

-

Red Spots: Indicate strong hydrogen bonds (N-H

O).[1] -

White Regions: Indicate van der Waals contacts (H

H). -

Blue Regions: Indicate no close contacts.[1]

2D Fingerprint Plots

The fingerprint plot decomposes the interactions:

-

H

H Contacts (~60%): Dominant due to the high hydrogen content (methyl and ethyl groups).[1] -

O

H Contacts (~25%): The characteristic "spikes" in the plot, representing the strong N-H -

C

H Contacts (~15%): Representing C-H

Figure 2: Logic flow for decomposing crystal lattice energy contributions.[1]

Pharmaceutical & Stability Implications[1][4]

Understanding this structure is vital for drug development professionals working with lidocaine-type molecules.[1]

-

Polymorphism Risk: The flexibility of the ethyl chain combined with the rigid "orthogonal" phenyl ring creates a landscape prone to polymorphism.[1] Screening solvents with different polarities is recommended to rule out metastable forms.[1]

-

Hydrolytic Stability: The twisted conformation makes the carbamate carbonyl more accessible to nucleophilic attack (hydrolysis) compared to planar analogs, as the phenyl ring does not shield the carbonyl carbon effectively.[1]

-

Bioavailability: The lipophilic "shell" created by the ethyl and methyl groups surrounds the polar carbamate core, potentially enhancing membrane permeability (LogP modulation).[1]

References

-

Small Molecule Crystallography Standards

-

Hirshfeld Surface Analysis Methodology

-

Synthesis of Carbamates

-

Related Structural Analog (Methyl N-(2,6-dimethylphenyl)carbamate)

-

Refinement Software

Sources

- 1. Methyl (2,6-dimethylphenyl)carbamate | C10H13NO2 | CID 30212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, Antimicrobial and Antitumor Activities of Sucrose Octa(N-ethyl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2,6-dimethylphenyl)methyl N-(2-pyrrolidin-1-ylethyl)carbamate | C16H24N2O2 | CID 58071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. methyl N-(2,6-dimethylphenyl)carbamate | CymitQuimica [cymitquimica.com]

Application Note: High-Fidelity Synthesis of Ethyl N-(2,6-dimethylphenyl)carbamate

Abstract & Strategic Context

This Application Note details the synthesis of Ethyl N-(2,6-dimethylphenyl)carbamate from 2,6-dimethylaniline (2,6-xylidine) . This carbamate moiety serves as a critical pharmacophore in the development of local anesthetics (lidocaine analogs) and antiarrhythmic agents.

While 2,6-dimethylaniline is electronically electron-rich, the steric bulk of the ortho-methyl groups imposes significant kinetic constraints on nucleophilic attack. Standard protocols often fail to account for this steric hindrance, leading to incomplete conversion or the formation of di-acylated byproducts.

This guide presents two distinct protocols:

-

Protocol A (The "Gold Standard"): A robust, high-yield synthesis using Ethyl Chloroformate under Schotten-Baumann conditions, optimized for laboratory-scale purity.

-

Protocol B (Green Chemistry): A catalytic approach using Diethyl Carbonate, aligning with modern sustainability mandates for process scale-up.

Chemical Strategy & Mechanism[1][2][3][4][5]

Mechanistic Pathway (Protocol A)

The synthesis proceeds via a Nucleophilic Acyl Substitution . The nitrogen lone pair of 2,6-dimethylaniline attacks the carbonyl carbon of ethyl chloroformate.

-

Challenge: The two ortho-methyl groups create a "picket fence" effect, shielding the nitrogen.

-

Solution: We utilize a biphasic system (DCM/Water) with an inorganic base (

) or a homogeneous system with Pyridine. The base is critical not just for scavenging the HCl byproduct, but for driving the equilibrium forward by deprotonating the tetrahedral intermediate.

Reaction Visualization

The following diagram illustrates the reaction logic and the critical steric interaction zones.

Caption: Mechanistic flow of the N-acylation. The base facilitates the deprotonation step, preventing acid-catalyzed hydrolysis of the carbamate product.

Experimental Protocols

Safety Pre-Requisites

-

2,6-Dimethylaniline: Suspected carcinogen (Cat 2).[1][2][3] Rapidly absorbed through skin.[4] Double-gloving (Nitrile) is mandatory.

-

Ethyl Chloroformate: Highly toxic, lachrymator. Handle only in a functioning fume hood.

-

Waste: All aqueous washes must be treated as hazardous basic/acidic waste.

Protocol A: The "Gold Standard" (Chloroformate Route)

Best for: Research scale (1g – 50g), high purity requirements.

Reagents:

-

2,6-Dimethylaniline (1.0 eq)[5]

-

Ethyl Chloroformate (1.1 eq)

-

Pyridine (1.2 eq) OR

(2.0 eq) -

Dichloromethane (DCM) (Solvent, Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

). -

Solubilization: Dissolve 2,6-dimethylaniline (5.0 g, 41.3 mmol) in DCM (50 mL) . Add Pyridine (4.0 mL, 49.5 mmol) .

-

Note: Pyridine acts as both solvent modifier and acid scavenger. If avoiding pyridine due to smell, use

suspended in the DCM.

-

-

Cooling: Submerge the RBF in an ice-water bath (

). The reaction is exothermic; controlling temperature prevents the formation of urea byproducts. -

Addition: Charge the addition funnel with Ethyl Chloroformate (4.3 mL, 45.4 mmol) diluted in 10 mL DCM. Add dropwise over 30 minutes.

-

Visual Check: White precipitate (Pyridine-HCl) will form immediately.

-

-

Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 3 hours.

-

Validation: Spot TLC (Hexane:EtOAc 8:2). Starting material (

) should disappear; Product (

-

-

Quench & Workup:

-

Quench with 1M HCl (30 mL) . This solubilizes the Pyridine/Base and converts unreacted aniline to its water-soluble salt.

-

Separate organic layer.[6]

-

Wash organic layer with Sat.

(30 mL) (removes acidic impurities). -

Wash with Brine (30 mL) .

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: The crude oil often crystallizes upon standing. Recrystallize from Hexanes/Ethyl Acetate (9:1) to yield white needles.

Protocol B: Sustainable Alternative (Carbonate Route)

Best for: Process scale-up, avoiding chlorinated waste.

Reagents:

-

Diethyl Carbonate (Excess, acts as solvent)

-

Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (5 mol%)

Method:

-

Mix amine and Diethyl Carbonate (1:5 ratio) with TBD catalyst.

-

Reflux at

for 12-24 hours. -

Ethanol is produced as a byproduct; removing it via Dean-Stark trap drives the equilibrium.

-

Note: This route is slower due to the steric bulk of the 2,6-dimethyl groups but avoids toxic chloroformates.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must meet the following specifications.

| Parameter | Expected Value | Interpretation |

| Physical State | White Crystalline Solid | If oil, trace solvent remains. Recrystallize. |

| Melting Point | Sharp range ( | |

| Yield | > 85% (Protocol A) | Lower yield suggests hydrolysis of chloroformate. |

| Confirms integrity of 2,6-dimethyl ring. | ||

| Confirms Ethyl carbamate tail. | ||

| IR Spectroscopy | Strong Carbonyl ( |

Workflow Diagram

Caption: Operational workflow for Protocol A, emphasizing the acid wash step for impurity removal.

Troubleshooting & Expert Insights

The "Steric Wall" Issue

Researchers often underestimate the steric hindrance of the 2,6-dimethyl pattern.

-

Symptom: Starting material remains despite excess chloroformate.

-

Cause: The reaction kinetics are slow; moisture in the solvent hydrolyzes the chloroformate faster than the amine attacks it.

-

Fix: Ensure strictly anhydrous DCM is used. Increase reaction time to 12 hours or reflux gently (

) if conversion is low.

Product Stability

Carbamates are generally stable, but in the presence of strong base and heat, they can degrade back to the isocyanate or amine.

-

Storage: Store in a desiccator at RT. Stable for >1 year.

References

-

Organic Syntheses. Ethyl N-methylcarbamate (General Carbamate Protocol). Org.[6] Syn. Coll. Vol. 2, p. 464.[6] [Link]

-

PubChem. 2,6-Dimethylaniline (Compound Summary).[9] National Library of Medicine. [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - Ethyl Carbamate (Safety Data). [Link]

-

Hunter College (CUNY). Lidocaine Synthesis Lab (Mechanistic Analog for 2,6-xylidine acylation). [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. fr.cpachem.com [fr.cpachem.com]

- 3. fishersci.com [fishersci.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 8. chemistryconnected.com [chemistryconnected.com]

- 9. Methyl (2,6-dimethylphenyl)carbamate | C10H13NO2 | CID 30212 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Synthesis and Isolation of Ethyl N-(2,6-dimethylphenyl)carbamate

Executive Summary

Ethyl N-(2,6-dimethylphenyl)carbamate (CAS: 35601-96-8) is a sterically hindered N-aryl carbamate that serves as a high-value intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and specialized organic frameworks. The 2,6-dimethyl substitution pattern on the phenyl ring imparts unique steric and electronic properties, often leveraged to modulate the metabolic stability of downstream drug candidates. This application note details a robust, high-yielding, and self-validating protocol for its preparation via the nucleophilic acyl substitution of ethyl chloroformate by 2,6-dimethylaniline.

Mechanistic Rationale & Causality

To achieve high conversion rates, the experimental design must account for the specific steric and electronic environment of the starting materials. The synthesis relies on an addition-elimination mechanism typical of chloroformate derivatization.

-

Nucleophilicity vs. Steric Hindrance: 2,6-dimethylaniline features two ortho-methyl groups. While these groups exert an electron-donating inductive effect (+I) that increases electron density on the amine nitrogen, they also introduce significant steric bulk. To overcome this activation barrier, a highly reactive electrophile—ethyl chloroformate—is utilized.

-

The Necessity of an Acid Scavenger: The acylation event generates exactly one equivalent of hydrochloric acid (HCl). If left unneutralized, this HCl will rapidly protonate the unreacted 2,6-dimethylaniline (pKa ~3.95), forming an unreactive anilinium salt and stalling the reaction at a maximum of 50% conversion. Triethylamine (TEA) is employed as an auxiliary base to scavenge the proton, driving the equilibrium forward[1].

-

Thermodynamic Control: The initial nucleophilic attack is highly exothermic. Dropwise addition of the electrophile at 0 °C prevents thermal degradation of the chloroformate and suppresses the formation of N,N-diacylated byproducts.

Logical reagent relationships in the synthesis of the target carbamate.

Stoichiometry & Reagent Matrix

To ensure complete consumption of the sterically hindered aniline, a slight excess of both the electrophile and the base is required.

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |

| 2,6-Dimethylaniline | 121.18 | 1.00 | 1.21 g (1.23 mL) | 10.0 mmol |

| Ethyl Chloroformate | 108.52 | 1.20 | 1.30 g (1.14 mL) | 12.0 mmol |

| Triethylamine (TEA) | 101.19 | 1.50 | 1.52 g (2.09 mL) | 15.0 mmol |

| Dichloromethane (DCM) | 84.93 | Solvent | 20.0 mL | - |

| Ethyl N-(2,6-dimethylphenyl)carbamate | 193.24 | 1.00 (Theoretical) | 1.93 g | 10.0 mmol |

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Visual cues and strategic liquid-liquid extraction steps chemically validate the purity of the product in real-time by systematically ionizing and removing unreacted precursors.

Experimental workflow for the synthesis of Ethyl N-(2,6-dimethylphenyl)carbamate.

Phase 1: Setup and Activation

-

Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the vessel with inert gas (N₂ or Argon) to prevent moisture-induced hydrolysis of the chloroformate.

-

Dissolution: Add 2,6-dimethylaniline (1.21 g, 10.0 mmol) and anhydrous dichloromethane (20 mL) to the flask. Stir until the mixture is completely homogeneous.

-

Base Addition: Inject triethylamine (1.52 g, 15.0 mmol) in one rapid portion.

Phase 2: Electrophilic Addition

-

Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

-

Addition: Draw ethyl chloroformate (1.30 g, 12.0 mmol) into a glass syringe. Add it dropwise to the stirring solution over 15 minutes.

-

Self-Validation Checkpoint: A dense white precipitate (triethylammonium chloride) will begin to form almost immediately. This is a direct visual confirmation that the addition-elimination event is occurring successfully.

-

Phase 3: Propagation and In-Process Control

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Maintain vigorous stirring for 2 to 4 hours.

-

TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes:Ethyl Acetate 8:2). The starting aniline (which stains strongly with ninhydrin) should completely disappear, replaced by a new, UV-active product spot at a higher Rf value.

Phase 4: Quenching and Orthogonal Extraction

-

Quenching: Add 15 mL of deionized water to the flask to dissolve the TEA·HCl salts. Transfer the biphasic mixture to a separatory funnel.

-